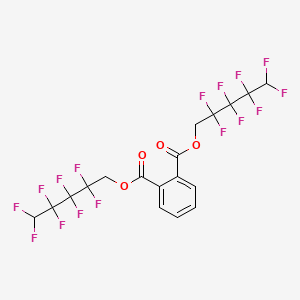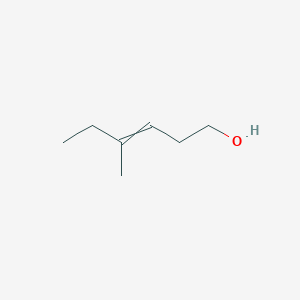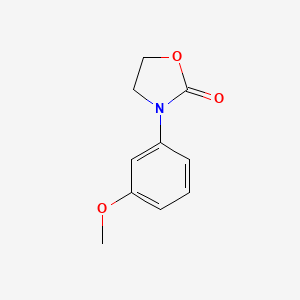
2-Oxazolidinone, 3-(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-(3-methoxyphenyl)- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its broad applications in medicinal chemistry, particularly as scaffolds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazolidinone, 3-(3-methoxyphenyl)- can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides. This method uses bifunctional phase-transfer catalysts to achieve high yields (up to 92%) under relatively mild conditions (100°C for 12 hours) using PhCl as a solvent . Another method involves the ring-opening of aziridines by CO2 and the “one-pot” reaction of primary amines with epoxides and CO2 .
Industrial Production Methods
Industrial production of 2-oxazolidinone, 3-(3-methoxyphenyl)- typically follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and optimized reaction conditions ensures high efficiency and yield, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones into amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .
Scientific Research Applications
2-Oxazolidinone, 3-(3-methoxyphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxazolidinone, 3-(3-methoxyphenyl)- involves the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other oxazolidinone antibiotics like linezolid and tedizolid .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A more recent oxazolidinone antibiotic with improved efficacy and tolerability.
Radezolid: Another oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
2-Oxazolidinone, 3-(3-methoxyphenyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other oxazolidinones. Its methoxyphenyl group can influence its binding affinity and specificity towards bacterial ribosomes, potentially offering advantages in terms of efficacy and resistance profiles .
Properties
CAS No. |
5198-47-0 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-2-3-8(7-9)11-5-6-14-10(11)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
TYKFLCMSYYNNBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


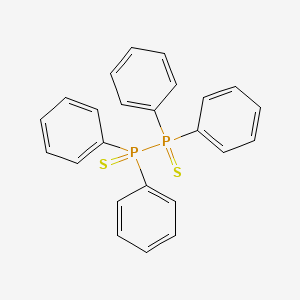
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
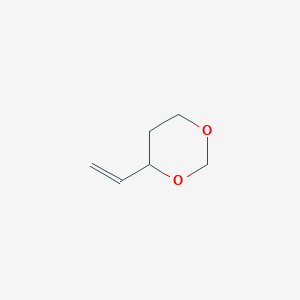
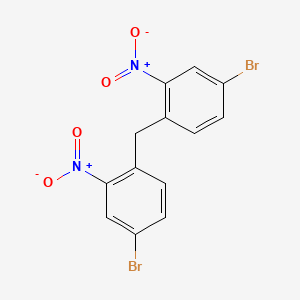
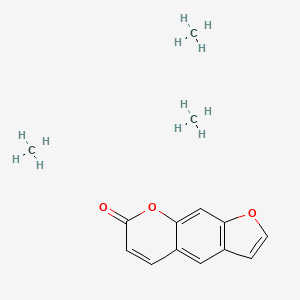
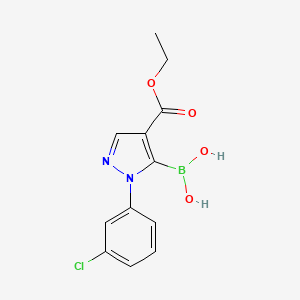
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
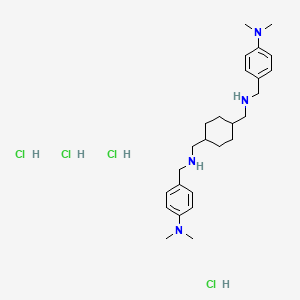
![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
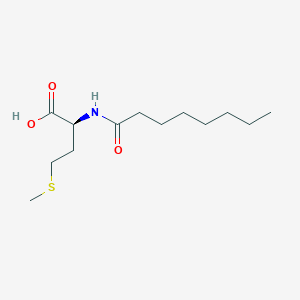
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
